molecular formula C4H11Br2NO B14079603 2-(2-Bromoethylamino)ethanol;hydrobromide CAS No. 138170-94-2

2-(2-Bromoethylamino)ethanol;hydrobromide

Cat. No.: B14079603
CAS No.: 138170-94-2
M. Wt: 248.94 g/mol
InChI Key: LVTGHYXFDFVVPJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethylamino)ethanol;hydrobromide typically involves the reaction of ethanolamine with hydrobromic acid. There are two main methods for its preparation:

    Liquid Phase Method: This method involves reacting ethanolamine with 48% hydrobromic acid.

    Gas Phase Method: In this method, ethanolamine is reacted with hydrogen bromide gas.

Industrial Production Methods

Industrial production of this compound often combines the advantages of both liquid and gas phase methods. Initially, the salt formation reaction is carried out using 48% hydrobromic acid, followed by the bromination reaction using hydrogen bromide gas .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(2-Bromoethylamino)ethanol;hydrobromide involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating substitution reactions. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromoethylamino)ethanol;hydrobromide is unique due to the presence of both bromine and ethanol groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of a wide range of chemical products .

Properties

CAS No.

138170-94-2

Molecular Formula

C4H11Br2NO

Molecular Weight

248.94 g/mol

IUPAC Name

2-(2-bromoethylamino)ethanol;hydrobromide

InChI

InChI=1S/C4H10BrNO.BrH/c5-1-2-6-3-4-7;/h6-7H,1-4H2;1H

InChI Key

LVTGHYXFDFVVPJ-UHFFFAOYSA-N

Canonical SMILES

C(CO)NCCBr.Br

Origin of Product

United States

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